molecular formula C9H14N4O B12286944 N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea

N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea

Cat. No.: B12286944
M. Wt: 194.23 g/mol
InChI Key: NENNTQVTXJNUFG-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea is a chemical compound that belongs to the class of urea derivatives It features a pyridine ring substituted with an aminomethyl group at the 6-position and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with formaldehyde and ethyl isocyanate under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.

    Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in the overall molecular framework.

Uniqueness

N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea

InChI

InChI=1S/C9H14N4O/c1-2-11-9(14)13-8-5-3-4-7(6-10)12-8/h3-5H,2,6,10H2,1H3,(H2,11,12,13,14)

InChI Key

NENNTQVTXJNUFG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

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